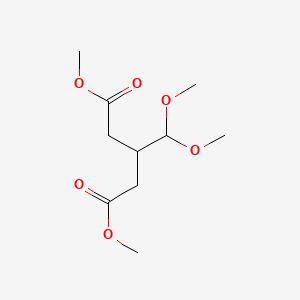
Dimethyl 3-(dimethoxymethyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(dimethoxymethyl)pentanedioate is an organic compound with the molecular formula C9H16O6. It is a dimethyl ester derivative of pentanedioic acid, featuring a dimethoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-(dimethoxymethyl)pentanedioate can be synthesized through the esterification of 3-(dimethoxymethyl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(dimethoxymethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or dimethoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted esters or ethers.
Scientific Research Applications
Dimethyl 3-(dimethoxymethyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and resins due to its ester functionality.
Mechanism of Action
The mechanism of action of dimethyl 3-(dimethoxymethyl)pentanedioate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding acids and alcohols. The dimethoxymethyl group can undergo hydrolysis to form formaldehyde and methanol, which can further participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(methoxymethoxy)pentanedioate
- Dimethyl 3-(ethoxymethoxy)pentanedioate
- Dimethyl 3-(isobutyl)pentanedioate
Uniqueness
Dimethyl 3-(dimethoxymethyl)pentanedioate is unique due to the presence of the dimethoxymethyl group, which imparts distinct reactivity compared to other similar esters. This group can undergo specific hydrolysis reactions, making the compound valuable in synthetic applications where controlled release of methanol and formaldehyde is desired.
Properties
CAS No. |
42977-08-2 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
dimethyl 3-(dimethoxymethyl)pentanedioate |
InChI |
InChI=1S/C10H18O6/c1-13-8(11)5-7(6-9(12)14-2)10(15-3)16-4/h7,10H,5-6H2,1-4H3 |
InChI Key |
DUAWMBALUQAHRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(CC(=O)OC)CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


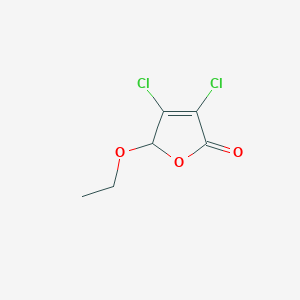
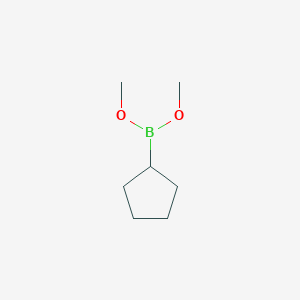
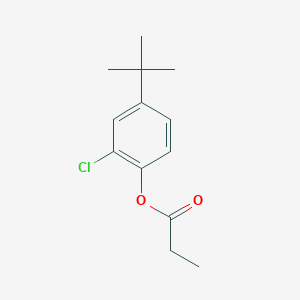
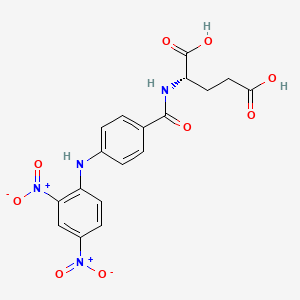
![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
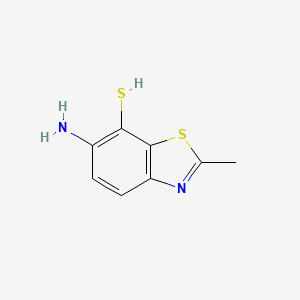
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
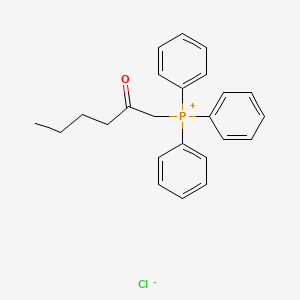
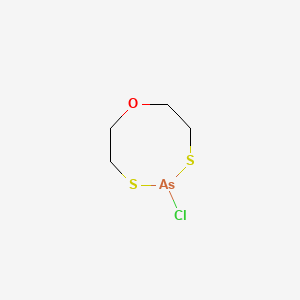
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
stannane](/img/structure/B14656516.png)
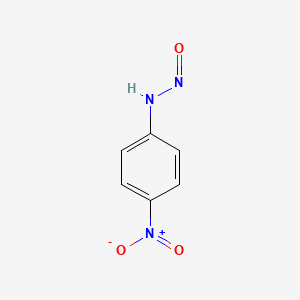
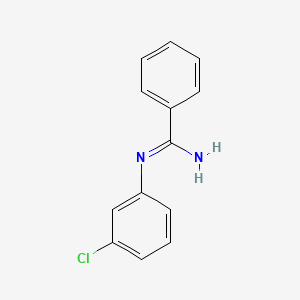
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
